molecular formula C16H15F2N3O2 B6976193 4-(4,4-Difluorocyclohexanecarbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile

4-(4,4-Difluorocyclohexanecarbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile

Cat. No.: B6976193
M. Wt: 319.31 g/mol
InChI Key: ZTDHFEODQIHFCN-UHFFFAOYSA-N
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Description

4-(4,4-Difluorocyclohexanecarbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile is a complex organic compound characterized by its unique structure, which includes a difluorocyclohexane ring, a quinoxaline core, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Difluorocyclohexanecarbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

  • Reduction: : Reduction reactions can target the carbonyl group, converting it to a hydroxyl group, or the nitrile group, converting it to an amine.

  • Substitution: : The difluorocyclohexane ring can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Hydroxylated or aminated derivatives.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(4,4-Difluorocyclohexanecarbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its quinoxaline core is a common motif in many bioactive molecules, including antibiotics and anticancer agents. The difluorocyclohexane moiety can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In material science, this compound can be used in the development of new polymers and advanced materials. Its unique structural features can impart desirable properties such as thermal stability and chemical resistance.

Mechanism of Action

The biological activity of 4-(4,4-Difluorocyclohexanecarbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile is primarily mediated through its interaction with specific molecular targets. The quinoxaline core can interact with enzymes and receptors, modulating their activity. The difluorocyclohexane ring can enhance binding affinity and selectivity by fitting into hydrophobic pockets of target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4-Difluorocyclohexanecarboxylic acid): Shares the difluorocyclohexane moiety but lacks the quinoxaline core.

    2-Oxo-1,3-dihydroquinoxaline-6-carbonitrile: Contains the quinoxaline core and carbonitrile group but lacks the difluorocyclohexane moiety.

Uniqueness

The combination of the difluorocyclohexane ring and the quinoxaline core in 4-(4,4-Difluorocyclohexanecarbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile imparts unique chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a compound of significant interest.

Properties

IUPAC Name

4-(4,4-difluorocyclohexanecarbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O2/c17-16(18)5-3-11(4-6-16)15(23)21-9-14(22)20-12-2-1-10(8-19)7-13(12)21/h1-2,7,11H,3-6,9H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDHFEODQIHFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N2CC(=O)NC3=C2C=C(C=C3)C#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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